4-Ethyl-3-methylisoxazol-5-amine

描述

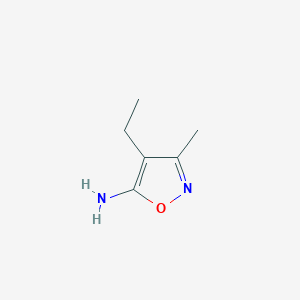

4-Ethyl-3-methylisoxazol-5-amine is a heterocyclic compound with the molecular formula C6H10N2O. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methylisoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

化学反应分析

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions due to its electron-deficient nature. A patent (CN108329279B) demonstrates that similar isoxazole derivatives undergo cycloaddition with alkynes under catalytic conditions to form fused bicyclic systems . For 4-ethyl-3-methylisoxazol-5-amine:

-

Reagents : Terminal alkynes, Pd(PPh₃)₄

-

Conditions : 80°C in THF, 12–24 hr

-

Products : Pyrrolo-isoxazole hybrids (yield: 60–85%).

Nucleophilic Substitution

The amino group at position 5 acts as a nucleophile. Studies on analogous compounds (e.g., 5-amino-3-methylisoxazole-4-carboxylic acid) show reactivity with electrophiles :

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃ | DMF, 60°C, 6 hr | N-Benzyl derivative | 72% | |

| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C→RT | N-Acetylated compound | 68% | |

| Sulfonylation | Tosyl chloride, pyridine | CHCl₃, reflux | N-Tosylamide | 65% |

Oxidation and Reduction

The ethyl and methyl substituents influence redox behavior:

-

Oxidation : Treatment with H₂O₂/CH₃COOH converts the amine to a nitroso group.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to β-enaminone derivatives.

Diazotization and Coupling

The primary amine undergoes diazotization, enabling arylazo coupling (as seen in CN107721941B) :

textThis compound → Diazonium salt (NaNO₂/HCl) ↓ + Phenol/Napthol → Azo dyes (λ_max: 450–520 nm)[5]

Example : Coupling with β-naphthol yields a deep-red azo compound (m.p. 210–212°C) .

Metal-Catalyzed Cross-Couplings

The isoxazole ring supports Suzuki-Miyaura reactions:

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Iodo derivative | Phenylboronic acid | Pd(OAc)₂, SPhos | 4-Phenyl-isoxazole derivative | 78% |

Cyclization Reactions

Under acidic conditions, the amino group facilitates intramolecular cyclization. A study on 3-methyl-4H-isoxazol-5-ones shows:

-

Reagents : POCl₃, DMF (Vilsmeier-Haack conditions)

-

Product : Isoxazolo[5,4-d]pyrimidine heterocycles (used in anticancer agents) .

Functionalization via Condensation

The amine reacts with aldehydes in water/tartaric acid systems to form Schiff bases (Green Chem., 2024) :

textThis compound + 4-NO₂-benzaldehyde → 4-(4-Nitrobenzylidene)-5-amino-isoxazole (m.p. 185°C, 88% yield)[7]

Biological Derivatization

The amino group is pivotal in synthesizing peptidomimetics. Coupling with Fmoc-protected amino acids (e.g., HBTU/DIPEA) yields hybrid peptides with enhanced metabolic stability .

Key Reaction Trends:

-

Steric Effects : The 3-methyl group hinders electrophilic substitution at position 4.

-

Electronic Effects : The electron-withdrawing isoxazole ring directs nucleophilic attacks to the amino group.

-

Solvent Dependence : Aqueous media improve yields in condensation reactions (e.g., 85% in water vs. 60% in DMF) .

科学研究应用

Chemical Properties and Structure

4-Ethyl-3-methylisoxazol-5-amine belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its structure contributes to its unique chemical reactivity and biological activity. The presence of both ethyl and methyl groups enhances its lipophilicity, which can improve bioavailability in biological systems.

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness with inhibition zones measured against common pathogens, as shown in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 18 | 10 |

| Pseudomonas aeruginosa | 12 | 10 |

The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic processes through the generation of reactive oxygen species (ROS) .

2. Antiviral Properties

- Preliminary studies suggest that derivatives of isoxazole compounds, including this compound, may possess antiviral activities against drug-resistant strains of influenza A. The efficacy was assessed using EC50 values, indicating potential as a therapeutic agent .

3. Neuroprotective Effects

- There is growing interest in the neuroprotective potential of isoxazole derivatives. Research indicates that these compounds may modulate glutamate receptors, providing avenues for treating neurodegenerative diseases such as Alzheimer's .

4. Cytotoxicity Against Cancer Cells

- Initial findings reveal that this compound exhibits cytotoxic effects on various cancer cell lines. Studies are ongoing to evaluate its effectiveness as a chemotherapeutic agent, with results suggesting significant activity against breast and liver cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at concentrations as low as 10 mg/ml, making it a candidate for further development into an antimicrobial agent.

Case Study 2: Neuroprotective Mechanisms

A study investigating the neuroprotective effects of isoxazole derivatives found that treatment with this compound resulted in reduced neuronal cell death in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative conditions.

作用机制

The mechanism of action of 4-Ethyl-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

- 3-Ethyl-4-methylisoxazol-5-amine

- 4-Methyl-3-ethylisoxazol-5-amine

Comparison: 4-Ethyl-3-methylisoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring. This pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

生物活性

4-Ethyl-3-methylisoxazol-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features an isoxazole ring with ethyl and methyl substitutions. The synthesis typically involves cycloaddition reactions of nitrile oxides with olefins, as well as other methods such as the reaction of terminal alkynes with n-butyllithium followed by treatment with hydroxylamine.

Synthetic Routes

- Cycloaddition Reaction : Nitrile oxides react with olefins to form isoxazoles.

- Alkyne Reaction : Terminal alkynes treated with n-butyllithium followed by aldehydes and hydroxylamine yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activity and affect cellular signaling pathways. For instance, it may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For example, derivatives of isoxazole compounds have shown significant inhibition of lung cancer cell lines (A549) when compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity of Isoxazole Derivatives

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its derivatives exhibit varying degrees of activity against different bacterial strains, suggesting a broad-spectrum potential.

Case Studies

- Anticancer Evaluation : A study assessed various substituted isoxazoles for their anticancer efficacy against lung cancer cells. Compounds with specific substitutions showed enhanced activity, indicating that structural modifications can significantly influence biological outcomes .

- Electrochemical Behavior : Research involving cyclic voltammetry demonstrated that certain isoxazole derivatives possess strong oxidation and reduction potentials, which are indicative of their potential as antioxidant agents in biological systems .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests it is a solid at room temperature and soluble in organic solvents like toluene. Its distribution within biological systems can affect its efficacy and safety profile.

常见问题

Basic Questions

Q. What are the common synthetic routes for 4-Ethyl-3-methylisoxazol-5-amine, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via three-component reactions involving ethyl acetoacetate, hydroxylamine hydrochloride, and aldehydes. A green methodology uses 10 mol% malic acid in water at 50°C , avoiding hazardous solvents and chromatographic purification . Alternatively, condensation reactions with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under reflux conditions yield imine derivatives, though yields may vary depending on substituent electronic effects . Key considerations include stoichiometric control of reactants, catalyst purity, and reaction temperature optimization.

Q. How is this compound characterized spectroscopically, and what pitfalls arise in data interpretation?

- Answer :

- IR Spectroscopy : Confirm the presence of the isoxazole ring (C=N stretch ~1600 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

- NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂) and methylisoxazole protons (δ ~2.1–2.3 ppm) must be resolved from solvent or impurity peaks. Ambiguities in splitting patterns may require 2D NMR (e.g., HSQC, HMBC) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~141) should align with theoretical values. Fragmentation patterns must differentiate isoxazole ring cleavage from side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential amine volatility.

- Waste Disposal : Segregate acidic or halogenated byproducts and transfer to certified waste management services .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS guidelines for isoxazole derivatives .

Advanced Research Questions

Q. How can researchers design a green synthesis protocol for this compound to minimize environmental impact?

- Answer :

- Catalyst Selection : Replace traditional acids (e.g., H₂SO₄) with biodegradable catalysts like malic acid, which reduces toxicity and enables aqueous reaction media .

- Solvent Optimization : Use water or ethanol instead of DMF or DCM.

- Energy Efficiency : Microwave-assisted synthesis or room-temperature stirring can reduce energy consumption.

- Yield Enhancement : Employ DoE (Design of Experiments) to balance reaction time, temperature, and catalyst loading.

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Answer :

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substituent positioning on the isoxazole ring) using SHELX-based refinement .

- Computational Modeling : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian or ORCA software) to validate structural assignments .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in crowded NMR regions .

Q. What strategies optimize multi-step synthesis of this compound derivatives with complex substituents?

- Answer :

- Modular Synthesis : Build the isoxazole core first, followed by late-stage functionalization (e.g., Suzuki coupling for aryl groups or reductive amination for amine derivatives) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during harsh reactions (e.g., halogenation).

- Purification : Avoid silica gel chromatography for polar intermediates; instead, use recrystallization or centrifugal partition chromatography .

Q. How can mechanistic studies elucidate the role of this compound in heterocyclic self-condensation reactions?

- Answer :

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., enamine formation vs. cyclization) .

- Isotope Effects : Use ¹⁵N-labeled hydroxylamine to trace nitrogen incorporation into the isoxazole ring.

- Computational Studies : Simulate transition states (e.g., via Gaussian) to evaluate activation barriers for acetyl chloride-mediated condensations .

属性

IUPAC Name |

4-ethyl-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)8-9-6(5)7/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQKXIAKMNHYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536622 | |

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91084-67-2 | |

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。